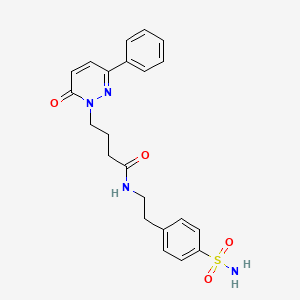

4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)butanamide

Descripción

4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)butanamide is a sulfonamide-based compound featuring a pyridazinone core and a phenethyl-linked sulfamoyl group. Its structure combines a polar sulfonamide moiety (enhancing solubility and target interaction) with a hydrophobic pyridazinone ring (enabling π-π stacking and enzyme binding). .

Propiedades

IUPAC Name |

4-(6-oxo-3-phenylpyridazin-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4S/c23-31(29,30)19-10-8-17(9-11-19)14-15-24-21(27)7-4-16-26-22(28)13-12-20(25-26)18-5-2-1-3-6-18/h1-3,5-6,8-13H,4,7,14-16H2,(H,24,27)(H2,23,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDOLRXPEQLIIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)butanamide typically involves multiple steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

Phenyl Substitution: The phenyl group is introduced via electrophilic aromatic substitution or through the use of phenyl hydrazine derivatives.

Attachment of the Butanamide Chain: The butanamide chain is attached through amide bond formation, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Introduction of the Sulfamoylphenethyl Group: This step involves the reaction of the intermediate with 4-sulfamoylphenethylamine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridazinone moieties.

Reduction: Reduction reactions can target the carbonyl groups within the pyridazinone ring.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds similar to 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)butanamide exhibit significant anticancer properties. For instance, pyridazine derivatives have been shown to inhibit the growth of cancer cells by targeting specific pathways involved in tumor proliferation and survival. The compound's structure allows it to interact with various biological targets, potentially leading to the development of novel anticancer agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyridazine-based compounds have been identified as inhibitors of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory process. By inhibiting COX-2, these compounds can reduce inflammation and alleviate pain associated with chronic inflammatory diseases .

Antimicrobial Activity

Another promising application is in the field of antimicrobial therapy. The sulfonamide moiety present in the compound suggests potential activity against bacterial infections. Sulfonamides are well-known for their antibacterial properties, and compounds incorporating this functional group may enhance efficacy against resistant strains of bacteria .

Study on Anticancer Effects

A study published in PubMed evaluated a series of pyridazine derivatives, including those structurally related to this compound. These compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting their potential as novel anticancer agents .

Investigation of Anti-inflammatory Effects

In another research effort, pyridazine derivatives were tested for their ability to inhibit COX-2 activity in vitro. Results showed that specific modifications to the pyridazine ring enhanced inhibitory activity, indicating a structure-activity relationship that could guide future drug design .

Mecanismo De Acción

The mechanism of action of 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways depend on the biological context and the specific target.

Comparación Con Compuestos Similares

Structural Analogues from Sulfonamide Libraries

The compound shares a sulfonamide-phenethyl-amide backbone with derivatives reported in antifungal studies (Table 1). Key differences lie in the substituents and heterocyclic systems:

Key Observations :

- In contrast, the pyridazinone ring in the target compound introduces hydrogen-bonding capacity via its carbonyl oxygen, which may favor binding to fungal enzymes (e.g., lanosterol demethylase) .

Comparison with Stereochemically Complex Butanamides

Pharmacopeial data describe stereoisomeric butanamides with tetrahydropyrimidinyl and dimethylphenoxy groups (e.g., compounds m, n, o) . These compounds prioritize stereochemical precision for target specificity, unlike the target compound, which lacks chiral centers (simplifying synthesis but possibly reducing selectivity).

| Feature | Target Compound | Pharmacopeial Butanamides (m, n, o) |

|---|---|---|

| Core Structure | Pyridazinone-sulfonamide | Tetrahydropyrimidinyl-dimethylphenoxy |

| Stereochemistry | None | Multiple R/S configurations |

| Functional Groups | Sulfamoylphenethyl | 2,6-Dimethylphenoxy, hydroxyhexane |

| Synthetic Complexity | Moderate (amide coupling) | High (multi-step stereoselective synthesis) |

Key Implications :

- The absence of stereocenters in the target compound reduces synthetic challenges but may limit affinity for enantiomer-sensitive targets.

- The dimethylphenoxy groups in Pharmacopeial compounds enhance lipophilicity, whereas the sulfamoyl group in the target compound improves aqueous solubility, favoring systemic distribution .

Actividad Biológica

4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)butanamide, identified by its CAS number 953159-12-1, is a pyridazine derivative that has garnered attention for its potential biological activities, particularly as an anti-inflammatory and analgesic agent. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by data tables and case studies from diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 440.5 g/mol. Its structure features a pyridazine core substituted with a sulfonamide group, which is believed to enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H24N4O4S |

| Molecular Weight | 440.5 g/mol |

| CAS Number | 953159-12-1 |

Anti-inflammatory and Analgesic Properties

Recent studies have highlighted the compound's effectiveness as a dual inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The compound's design was influenced by previous findings that suggest pyridazine derivatives can exhibit significant COX inhibitory activity.

- Inhibition Constants :

- Mechanism of Action :

Case Studies

A study focusing on pyridazine derivatives demonstrated that modifications in the chemical structure can significantly affect their biological activities. For example:

- Pyridazine Derivatives : Compounds similar to this compound were synthesized and evaluated for anti-inflammatory effects in animal models. Results indicated that these derivatives not only reduced inflammation but also provided analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of various related compounds:

| Compound Name | Inhibition Constant (nM) | Activity Type |

|---|---|---|

| This compound | 5.3 | COX-2 Inhibitor |

| Pyridazine derivative A | 14.8 | Multi-target anti-inflammatory |

| Pyridazine derivative B | 19.2 | Analgesic |

| Pyridazine derivative C | 4.9 | CA IX Inhibitor |

Q & A

Basic Question: What synthetic methodologies are recommended for preparing 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)butanamide, and how are intermediates characterized?

Answer:

The synthesis of pyridazinone derivatives typically involves coupling reactions between activated pyridazinone intermediates and sulfonamide-containing phenethylamines. For example, similar compounds (e.g., antipyrine/pyridazinone hybrids) are synthesized using DCM-MeOH solvent systems (0–4% gradient) for separation, followed by characterization via:

- IR spectroscopy to confirm C=O stretches (~1700 cm⁻¹) and sulfonamide S=O bonds (~1300–1150 cm⁻¹).

- ¹H NMR to resolve aromatic protons (δ 7.2–8.0 ppm), pyridazinone ring signals (δ 6.5–7.0 ppm), and sulfamoyl phenethyl groups (δ 2.8–3.2 ppm for CH₂).

- ESI-MS for molecular ion validation (e.g., [M+H]⁺ peaks with <5 ppm mass accuracy) .

Advanced Question: How can researchers resolve spectral data contradictions in structural elucidation of the pyridazinone core?

Answer:

Contradictions in NMR assignments (e.g., overlapping aromatic signals) are addressed via:

- 2D NMR techniques (COSY, HSQC, HMBC) to map proton-proton correlations and distinguish pyridazinone protons from phenyl or sulfamoyl substituents.

- Variable-temperature NMR to reduce signal broadening caused by restricted rotation in bulky substituents.

- X-ray crystallography for unambiguous confirmation of the pyridazinone ring conformation and sulfamoyl group orientation, as demonstrated in related sulfonamide-pyridazinone hybrids .

Basic Question: What analytical methods ensure purity and stability of this compound in storage?

Answer:

- HPLC-PDA with C18 columns (e.g., 5 µm, 250 × 4.6 mm) and mobile phases like acetonitrile/0.1% TFA in water (gradient elution) to detect impurities ≥0.1%.

- Thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C typical for sulfonamides).

- Long-term stability studies under controlled humidity (≤30% RH) and temperature (4°C) to prevent hydrolysis of the sulfamoyl group .

Advanced Question: How do structural modifications to the sulfamoylphenethyl moiety affect biological activity?

Answer:

Structure-activity relationship (SAR) studies on analogs suggest:

- Sulfamoyl group replacement (e.g., with methanesulfonates) reduces tubulin-binding affinity, as seen in patent-derived butanamide analogs targeting microtubule polymerization .

- Phenethyl chain elongation (e.g., replacing ethyl with propyl) may enhance membrane permeability but decrease solubility. Computational modeling (e.g., LogP calculations) is recommended to balance lipophilicity .

Basic Question: What pharmacological screening strategies are suitable for evaluating this compound’s bioactivity?

Answer:

- In vitro enzyme assays (e.g., carbonic anhydrase inhibition due to sulfamoyl groups) with fluorescence-based detection.

- Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., MCF-7, HepG2) to assess antiproliferative effects linked to pyridazinone cores.

- Dose-response curves (IC₅₀ calculations) with positive controls (e.g., doxorubicin) to contextualize potency .

Advanced Question: How can researchers address discrepancies in pharmacological data across different studies?

Answer:

Discrepancies (e.g., varying IC₅₀ values) arise from:

- Assay conditions : Standardize parameters (e.g., serum concentration, incubation time).

- Compound degradation : Validate stability in assay buffers via LC-MS.

- Batch variability : Use orthogonal purity verification (e.g., elemental analysis) for each batch .

Basic Question: What computational tools predict the compound’s ADMET properties?

Answer:

- SwissADME for predicting LogP (lipophilicity), GI absorption, and CYP450 interactions.

- Molinspiration to calculate topological polar surface area (TPSA > 80 Ų suggests poor blood-brain barrier penetration).

- Molecular docking (AutoDock Vina) to model interactions with targets like carbonic anhydrase IX .

Advanced Question: How can researchers optimize the synthetic yield of the pyridazinone-sulfonamide hybrid?

Answer:

- Microwave-assisted synthesis reduces reaction time (e.g., from 24h to 2h) and improves yield (≥15% increase).

- Catalyst screening : Pd(OAc)₂/Xantphos systems enhance coupling efficiency in Suzuki-Miyaura reactions for aryl-pyridazinone intermediates.

- Workflow automation : Solid-phase extraction (SPE) cartridges streamline purification of polar byproducts .

Basic Question: What safety protocols are essential for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during weighing/dissolution to avoid inhalation of fine particles.

- Waste disposal : Neutralize acidic/basic byproducts before aqueous waste disposal .

Advanced Question: What strategies validate target engagement in cellular models?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.